2-(Benzo[d]thiazol-5-yl)propan-1-amine
CAS No.:
Cat. No.: VC17887445
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.
![2-(Benzo[d]thiazol-5-yl)propan-1-amine -](/images/structure/VC17887445.png)
Specification
Molecular Formula | C10H12N2S |
---|---|
Molecular Weight | 192.28 g/mol |
IUPAC Name | 2-(1,3-benzothiazol-5-yl)propan-1-amine |
Standard InChI | InChI=1S/C10H12N2S/c1-7(5-11)8-2-3-10-9(4-8)12-6-13-10/h2-4,6-7H,5,11H2,1H3 |
Standard InChI Key | NORZBYLVWQJGNA-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)C1=CC2=C(C=C1)SC=N2 |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(1,3-benzothiazol-5-yl)propan-2-amine, though positional isomerism in naming conventions may lead to variations (e.g., 5-yl vs. 2-yl substitutions) . Its molecular formula is C₁₀H₁₂N₂S, with a molecular weight of 192.28 g/mol . The SMILES notation CC(CC1=CC2=C(C=C1)SC=N2)N confirms a propan-2-amine group linked to the 5-position of a benzothiazole ring .
Physicochemical Properties
Critical physical properties include:
Property | Value | Source |
---|---|---|
Density | 1.207 g/cm³ | |
Boiling Point | 322.3°C at 760 mmHg | |
Flash Point | 148.7°C | |
LogP (Partition Coefficient) | Estimated 2.1–2.5 |
The compound’s moderate lipophilicity suggests adequate blood-brain barrier permeability, a trait desirable for CNS-targeted agents .
Synthesis and Structural Modification
Structural Modifications and SAR
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Chain length extension: Increasing the methylene spacer from propyl to butyl (e.g., compounds 3 vs. 4) minimally affected 5HT₁ₐ receptor binding but altered serotonin transporter (SERT) affinity .
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Carbonyl insertion: Introducing a ketone group (e.g., compound 5) reduced 5HT₁ₐ binding by >6-fold but enhanced SERT affinity, highlighting divergent structure-activity relationships .
Pharmacological Profile of Structural Analogs
Receptor Binding Affinities
Key findings from benzothiazole-amine analogs include:
Compound | 5HT₁ₐ (Ki, nM) | SERT (Ki, nM) | DAT/NET Selectivity | Source |
---|---|---|---|---|
20 | 48 | 112 | Low DAT/NET binding | |
23 | 56 | 98 | Moderate SERT selectivity |
Compound 20 demonstrates a favorable profile as a dual-acting agent with minimal off-target binding to dopamine (DAT) and norepinephrine transporters (NET), reducing cardiovascular risks .
Mechanistic Implications
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5HT₁ₐ receptor modulation: Linked to antidepressant and anxiolytic effects.
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SERT inhibition: Enhances synaptic serotonin levels, potentiating antidepressant activity .
Analytical and Computational Data
Spectroscopic Characterization
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 2.6–3.1 ppm), and amine protons (δ 1.2–1.8 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 192.28 (M⁺) with fragmentation patterns consistent with benzothiazole cleavage .
In Silico Predictions
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Docking studies: The amine group forms hydrogen bonds with Asp116 and Ser199 in the 5HT₁ₐ receptor binding pocket .
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ADMET predictions: Moderate bioavailability (F ≈ 50%) and low CYP450 inhibition risk .
Applications and Future Directions
Synthetic Challenges
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